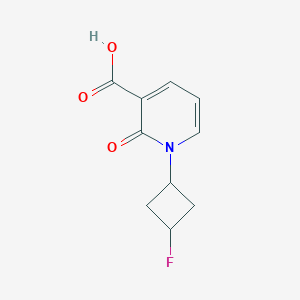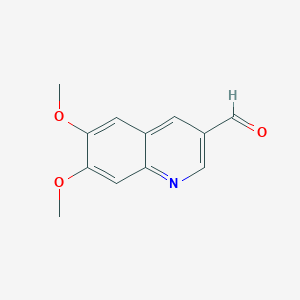
Sodium 1-cyanoprop-1-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-1-cyanoprop-1-en-2-olate is an organic compound with the molecular formula C4H4NNaO It is a sodium salt derived from the enolate form of 1-cyanoprop-1-en-2-one
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-1-cyanoprop-1-en-2-olate typically involves the deprotonation of 1-cyanoprop-1-en-2-one using a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe). The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: On an industrial scale, the production of Sodium (Z)-1-cyanoprop-1-en-2-olate can be achieved through continuous flow processes, which allow for better control over reaction conditions and scalability. The use of automated systems ensures consistent quality and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium (Z)-1-cyanoprop-1-en-2-olate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The enolate ion can act as a nucleophile, attacking electrophilic centers in carbonyl compounds to form β-hydroxy nitriles.
Substitution Reactions: It can participate in substitution reactions with alkyl halides to form substituted nitriles.
Condensation Reactions: The compound can undergo aldol condensation with aldehydes or ketones to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as aldehydes or ketones, typically in the presence of a catalytic amount of acid or base.
Substitution Reactions: Alkyl halides or tosylates, often in the presence of a polar aprotic solvent.
Condensation Reactions: Aldehydes or ketones, usually under basic conditions.
Major Products Formed:
Nucleophilic Addition: β-hydroxy nitriles.
Substitution Reactions: Substituted nitriles.
Condensation Reactions: α,β-unsaturated carbonyl compounds.
Applications De Recherche Scientifique
Sodium (Z)-1-cyanoprop-1-en-2-olate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which Sodium (Z)-1-cyanoprop-1-en-2-olate exerts its effects involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Sodium (E)-1-cyanoprop-1-en-2-olate: An isomer with a different geometric configuration.
Sodium 2-cyano-3-oxobut-2-enoate: A related compound with an additional carbonyl group.
Sodium 3-cyano-2-oxopropanoate: Another related compound with a different substitution pattern.
Uniqueness: Sodium (Z)-1-cyanoprop-1-en-2-olate is unique due to its specific geometric configuration, which influences its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound in organic synthesis and materials science, offering distinct advantages over its similar counterparts.
Propriétés
Formule moléculaire |
C4H4NNaO |
|---|---|
Poids moléculaire |
105.07 g/mol |
Nom IUPAC |
sodium;(Z)-1-cyanoprop-1-en-2-olate |
InChI |
InChI=1S/C4H5NO.Na/c1-4(6)2-3-5;/h2,6H,1H3;/q;+1/p-1/b4-2-; |
Clé InChI |
UTTZGNRERNUKCK-MKHFZPSSSA-M |
SMILES isomérique |
C/C(=C/C#N)/[O-].[Na+] |
SMILES canonique |
CC(=CC#N)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(thiophen-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15276969.png)

![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)



![(1R,4S,5R,6R)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5,6-dicarboxylic acid](/img/structure/B15277007.png)
![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)

![4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid](/img/structure/B15277030.png)


![3-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B15277067.png)
